AM-1172 is an endocannabinoid analog specifically designed to be a potent and selective inhibitor of AEA uptake that is resistant to FAAH hydrolysis.
N-(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraen-1-yl-4-hydroxybenzamide
CAS No.: 251908-92-6
Cat. No.: VC0518242
Molecular Formula: C27H39NO2
Molecular Weight: 409.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 251908-92-6 |
|---|---|
| Molecular Formula | C27H39NO2 |
| Molecular Weight | 409.6 g/mol |
| IUPAC Name | 4-hydroxy-N-icosa-5,8,11,14-tetraenylbenzamide |
| Standard InChI | InChI=1S/C27H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-28-27(30)25-20-22-26(29)23-21-25/h6-7,9-10,12-13,15-16,20-23,29H,2-5,8,11,14,17-19,24H2,1H3,(H,28,30) |
| Standard InChI Key | XCWBOAHOJHPWLA-UHFFFAOYSA-N |
| Isomeric SMILES | CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCNC(=O)C1=CC=C(C=C1)O |
| SMILES | CCCCCC=CCC=CCC=CCC=CCCCCNC(=O)C1=CC=C(C=C1)O |
| Canonical SMILES | CCCCCC=CCC=CCC=CCC=CCCCCNC(=O)C1=CC=C(C=C1)O |
| Appearance | Solid powder |
Introduction
Chemical and Physical Properties
Structural Characteristics
AM 1172 is a benzamide derivative featuring a 20-carbon polyunsaturated chain with four cis double bonds at positions 5, 8, 11, and 14. The 4-hydroxybenzamide group is linked to the eicosatetraenyl chain via an amine bond. This configuration contributes to its amphipathic properties, enabling interaction with both membrane-bound transporters and enzymatic targets .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₃₉NO₂ |
| Molecular Weight | 409.6 g/mol |
| Physical Appearance | Clear liquid |
| Solubility | 10 mg/mL in anhydrous ethanol |
| Storage Conditions | -20°C, light-sensitive |
| Purity (HPLC) | 98.2% |
| TLC Rf Value | 0.8 (ethyl acetate) |
The compound’s stability in ethanol solutions and sensitivity to light necessitate careful handling to prevent degradation . Nuclear magnetic resonance (¹H NMR) and mass spectrometry analyses confirm structural integrity, with spectral data matching theoretical predictions .
Pharmacological Activity
Anandamide Uptake Inhibition
AM 1172 potently inhibits cellular AEA uptake with an IC₅₀ range of 2.1–2.5 μM, outperforming early inhibitors like AM404 (IC₅₀ = 10 μM) . This activity occurs through competitive blockade of the putative anandamide membrane transporter (AMT), prolonging extracellular AEA levels and enhancing cannabinoid receptor signaling . Comparative studies demonstrate its superior metabolic stability over endogenous AEA, which is rapidly hydrolyzed by FAAH .
FAAH Inhibition
The compound exhibits moderate FAAH inhibition (Kᵢ = 3.18 μM), reducing hydrolysis of AEA and related fatty acid amides like palmitoylethanolamide (PEA). In cerebellar granule neurons, AM 1172 suppresses AEA hydrolysis (Kᵢ = 3 μM) and PEA hydrolysis (IC₅₀ = 36 μM), indicating substrate-dependent efficacy . This dual action—simultaneously blocking uptake and degradation—synergistically elevates endocannabinoid tone.
Cannabinoid Receptor Modulation
AM 1172 acts as a non-selective partial agonist at CB₁ and CB₂ receptors, with EC₅₀ values of 189 nM and 271 nM, respectively . While its receptor affinity is lower than full agonists like WIN55,212-2, this partial activity allows differential modulation of downstream signaling pathways. The compound’s efficacy varies across cell types, suggesting tissue-specific receptor coupling efficiency .
Table 2: Pharmacodynamic Profile
| Target | Activity | Potency (μM) |
|---|---|---|
| Anandamide Transporter | Inhibitor | IC₅₀ 2.1–2.5 |
| FAAH | Inhibitor | Kᵢ 3.18 |
| CB₁ Receptor | Partial Agonist | EC₅₀ 0.189 |
| CB₂ Receptor | Partial Agonist | EC₅₀ 0.271 |
Mechanism of Action in Endocannabinoid Signaling
Dual Inhibition Strategy
By concurrently targeting AEA uptake and FAAH, AM 1172 produces a biphasic effect on endocannabinoid signaling:
-
Transporter Blockade: Prevents AEA internalization, increasing extracellular concentrations available for receptor activation.
-
Enzymatic Inhibition: Reduces AEA catabolism, extending its half-life in synaptic and perisynaptic spaces .
This dual mechanism amplifies the spatial and temporal domains of CB₁-mediated retrograde signaling, particularly in neuroinflammatory and pain pathways .
Receptor-Level Interactions
The partial agonism at CB₁ and CB₂ receptors introduces functional selectivity. For example, AM 1172 activates Gαᵢ/o-coupled inhibition of adenylyl cyclase but shows limited efficacy in β-arrestin recruitment assays . This biased signaling profile may explain its reduced psychotropic effects compared to full agonists .
Comparative Pharmacological Analysis
Benchmarking Against Contemporary Inhibitors
A 2004 comparative study evaluated AM 1172 alongside four other AEA uptake inhibitors (AM404, VDM11, OMDM-2, UCM707) :
Table 3: Inhibitory Potency in AEA Accumulation
| Compound | IC₅₀ (μM) | Selectivity vs FAAH |
|---|---|---|
| AM 1172 | 2.4 | 7.6-fold |
| AM404 | 10.0 | 2.1-fold |
| UCM707 | 0.8 | 12.5-fold |
While UCM707 showed greater potency, AM 1172 maintained better metabolic stability and lower off-target effects on cyclooxygenase-2 (COX-2) and lipoxygenase pathways .
Functional Selectivity in Neuronal Models
In cerebellar granule neurons, AM 1172’s inhibition of AEA hydrolysis (Kᵢ = 3 μM) was 12-fold more potent than its effect on PEA hydrolysis (IC₅₀ = 36 μM), suggesting preferential interaction with AEA-specific FAAH isoforms . This selectivity aligns with structural studies showing tighter binding to the FAAH-1 splice variant .
Research Applications and Limitations
Neuropharmacological Studies
AM 1172 has been employed to investigate:
-
Tonic vs. phasic endocannabinoid signaling in pain modulation
-
CB₁-dependent synaptic plasticity in hippocampal long-term depression
-
Glial-endocannabinoid interactions in neuroinflammatory models .
Therapeutic Implications
Preclinical studies suggest potential in:
-
Chronic pain conditions (via enhanced AEA signaling)
-
Anxiety disorders (modulating amygdala CB₁ activity)
-
Neurodegenerative diseases (reducing excitotoxicity via FAAH inhibition) .
Limitations and Discontinuation
Despite its utility, AM 1172’s commercial discontinuation in 2025 limits accessibility . Challenges include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume